molecular formula C14H18N6O2 B2441195 N-(tert-butyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1325702-20-2

N-(tert-butyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2441195
CAS No.: 1325702-20-2
M. Wt: 302.338
InChI Key: XIHDCYAHYLAPDK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.338. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research involving novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are structurally related to the query compound, highlights the potential of these molecules in antitumor applications. These compounds, designed through structural characterization and synthesis, have been evaluated for their in vitro anticancer activity across a variety of cell lines, showing promising results in some cases (Maftei et al., 2016).

Renin Inhibition

Another study focused on benzimidazole derivatives, aiming to optimize the pharmacokinetic profile while maintaining renin inhibitory activity for potential cardiovascular therapeutic applications. Though structurally distinct, the efforts to modulate physicochemical properties for better bioavailability could provide insights into approaches for modifying compounds like N-(tert-butyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (Tokuhara et al., 2018).

Synthetic Methodologies and Chemical Transformations

Studies also delve into synthetic methodologies and chemical transformations involving azetidines and aziridines, providing a foundation for generating a variety of products with potential biological applications. These methodologies highlight the versatility of compounds with azetidine and aziridine moieties in synthesizing biologically active molecules (Yadav & Sriramurthy, 2005).

Antidepressant and Nootropic Agents

Compounds featuring azetidinone skeletons have been synthesized and evaluated for their antidepressant and nootropic activities, demonstrating the CNS-active potential of such structures. This area of research shows the promise of azetidinone and related structures in developing treatments for CNS disorders (Thomas et al., 2016).

Antibacterial and Anthelmintic Activity

Research into the synthesis and characterization of compounds with 1,2,4-oxadiazole motifs, similar to parts of the query compound, has also explored their potential antibacterial and anthelmintic activities. These studies contribute to understanding the biomedical applications of such compounds, potentially guiding the development of new antibiotics or treatments for parasitic infections (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

N-tert-butyl-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-14(2,3)18-13(21)20-7-9(8-20)12-17-11(19-22-12)10-15-5-4-6-16-10/h4-6,9H,7-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDCYAHYLAPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.